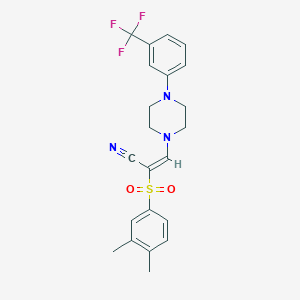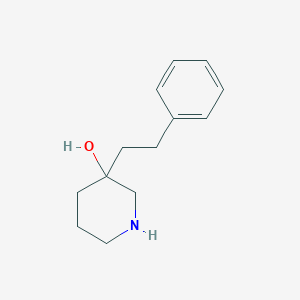
3-(2-苯乙基)哌啶-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(2-Phenylethyl)piperidin-3-ol is a piperidine derivative with a phenylethyl group attached to the nitrogen atom of the piperidine ring and a hydroxyl group at the third carbon. It is structurally related to other piperidine compounds that have been synthesized and studied for various properties and applications.
Synthesis Analysis
The synthesis of piperidine derivatives often involves methods such as Michael addition, Mannich condensation, and intramolecular N-alkylation. For instance, a related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another example is the synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one through a modified Mannich condensation . These methods could potentially be adapted for the synthesis of 3-(2-Phenylethyl)piperidin-3-ol.
Molecular Structure Analysis
Piperidine derivatives exhibit various molecular geometries and conformations. For example, 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol, a condensed piperidine bicyclanol, adopts a chair-envelope conformation with equatorial positioning of substituents . Similarly, the molecular structure of 3-(2-Phenylethyl)piperidin-3-ol may also exhibit a specific conformation that could be determined by X-ray crystallography or computational methods.
Chemical Reactions Analysis
Piperidine derivatives can undergo a range of chemical reactions. The presence of functional groups such as hydroxyl or carbonyl can lead to reactions like hydrogen bonding or hyperconjugative interactions . The phenylethyl group in 3-(2-Phenylethyl)piperidin-3-ol could also participate in reactions due to its aromatic nature and potential for electrophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, a related compound, is stabilized by hydrogen bonding and C-H…π interactions . The properties of 3-(2-Phenylethyl)piperidin-3-ol, such as solubility, melting point, and boiling point, can be predicted based on its molecular structure and intermolecular interactions.
Relevant Case Studies
Case studies involving piperidine derivatives often focus on their potential applications. For example, the antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was investigated using DPPH and ABTS methods . Additionally, molecular docking studies of 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol against Haemophilus influenzae protein suggest potential inhibitor activity . These studies provide insights into the biological activities and applications of piperidine derivatives, which could be relevant for 3-(2-Phenylethyl)piperidin-3-ol.
科学研究应用
植物化学和生物活性
胡椒属植物以其芳香特性而闻名,既可用作香料,又可用作传统药物。它们拥有丰富的次生代谢产物,包括精油和具有显着生物活性的化合物。这些活性包括抗氧化、抗微生物、抗增殖、抗炎和神经药理作用。胡椒属植物已被用于治疗各种疾病,如泌尿系统问题、皮肤、肝脏和胃部疾病、伤口愈合以及作为退烧和抗炎药。它们对慢性疾病的潜力及其在食品保鲜中的应用突出了这些植物的治疗和预防能力 (Salehi 等人,2019)。
胡椒碱和神经药理活性
胡椒碱是黑胡椒 (Piper nigrum) 中发现的主要活性成分,表现出多种生理效应。它增强胰腺的消化酶,减少胃肠道食物通过时间,防止氧化损伤,并影响细胞抗氧化防御系统。胡椒碱在通过抑制药物代谢酶来增强治疗药物和植物化学物质的生物利用度方面的作用及其作为食品添加剂的安全性已得到充分证明 (Srinivasan,2007)。
抗菌和抗真菌活性
据报道,从胡椒属植物中分离出的精油和化合物具有抗菌和抗真菌活性。这些特性归因于胡椒精油中包括单萜烯、倍半萜烯和苯丙烷类在内的多种化学成分。它们对各种人类病原体的有效性突出了胡椒属植物作为开发替代性抗菌剂的天然来源的潜力 (da Silva 等人,2017)。
作用机制
Target of Action
Piperidine derivatives, which include 3-(2-phenylethyl)piperidin-3-ol, have been found to interact with various targets, including the nociceptin receptor (oprl1) . This receptor is a G-protein coupled opioid receptor that functions as a receptor for the endogenous neuropeptide nociceptin .
Mode of Action
For instance, ligand binding to the Nociceptin receptor causes a conformation change that triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors .
Biochemical Pathways
It is known that signaling via g proteins mediates inhibition of adenylate cyclase activity and calcium channel activity . Arrestins modulate signaling via G proteins and mediate the activation of alternative signaling pathways that lead to the activation of MAP kinases .
Result of Action
The nociceptin receptor, a potential target of piperidine derivatives, plays a role in modulating nociception and the perception of pain . It also plays a role in the regulation of locomotor activity by the neuropeptide nociceptin .
未来方向
生化分析
Biochemical Properties
It is known that piperidine derivatives, which include 3-(2-Phenylethyl)piperidin-3-ol, are present in more than twenty classes of pharmaceuticals
Cellular Effects
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo
属性
IUPAC Name |
3-(2-phenylethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13(8-4-10-14-11-13)9-7-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJQZFHZIAWZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B2548740.png)
![(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine](/img/structure/B2548741.png)
![2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2548742.png)
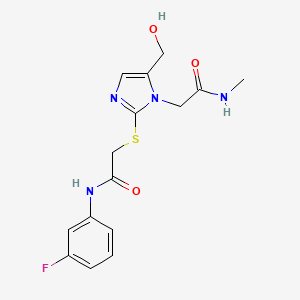
![3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol](/img/structure/B2548744.png)
acetonitrile](/img/structure/B2548745.png)
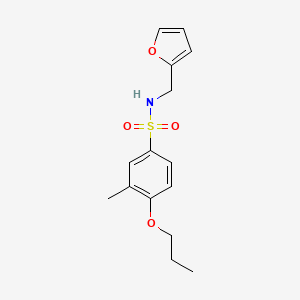
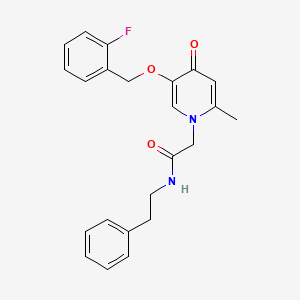
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2548751.png)
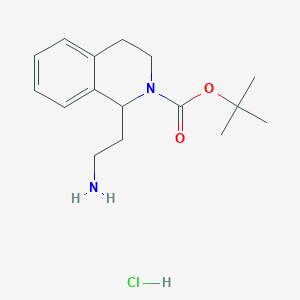
![4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide](/img/structure/B2548755.png)

![1-(3-Fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2548758.png)
